molecular formula C25H25NO2 B8051867 4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B8051867
M. Wt: 371.5 g/mol
InChI Key: JLYYFFPVASOOPO-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic acridine derivative characterized by a 2,3-dihydroacridine core modified with a 4-tert-butylphenylmethylidene substituent and a carboxylic acid group at position 8. Acridine derivatives are renowned for their diverse applications in pharmaceuticals, dyes, and materials science due to their planar aromatic structure and capacity for π-π interactions .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-25(2,3)18-13-11-16(12-14-18)15-17-7-6-9-20-22(24(27)28)19-8-4-5-10-21(19)26-23(17)20/h4-5,8,10-15H,6-7,9H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYYFFPVASOOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

A common approach involves reacting anthranilic acid derivatives with cyclic ketones. For example, 9-acridinecarboxylic acid is synthesized by heating 2-aminobenzoic acid with cyclohexanone in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 150–180°C. The reaction proceeds via enamine formation, followed by cyclodehydration.

Reaction Conditions

ComponentQuantity/Concentration
2-Aminobenzoic acid10 mmol
Cyclohexanone12 mmol
ZnCl₂0.5 equiv
Temperature160°C, 8 h
Yield68–72%

Functionalization of the Acridine Core

Post-cyclization, the 9-carboxylic acid group is retained through careful selection of protecting groups. Di-tert-butyl iminodicarboxylate (see) has been employed to protect amine intermediates in analogous syntheses, enabling selective functionalization at other positions.

Introduction of the 4-tert-Butylphenyl Methylidene Group

The methylidene moiety is introduced via Knoevenagel condensation , where the acridine’s active methylene group reacts with 4-tert-butylbenzaldehyde.

Knoevenagel Condensation Protocol

A mixture of 9-acridinecarboxylic acid (1 equiv), 4-tert-butylbenzaldehyde (1.2 equiv), and piperidine (catalytic) in ethanol is refluxed for 12–16 hours. The reaction is monitored via TLC, and the product is isolated via crystallization.

Optimized Conditions

ParameterValue
SolventEthanol
CatalystPiperidine (0.1 equiv)
TemperatureReflux (78°C)
Reaction Time14 h
Yield75–82%

Mechanistic Insights

The condensation proceeds via deprotonation of the acridine’s methylene group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone linkage.

Protection and Deprotection Strategies

Carboxylic Acid Protection

To prevent side reactions during methylidene installation, the carboxylic acid is often protected as a tert-butyl ester. For example, treatment with Boc₂O (di-tert-butyl dicarbonate) in THF using DMAP as a catalyst achieves >90% protection.

Deprotection is performed using TFA in dichloromethane, restoring the carboxylic acid with minimal degradation.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with gradients of ethyl acetate in hexanes (10–40%) is standard for isolating intermediates. Final products are recrystallized from ethanol/water mixtures.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, t-Bu), 2.85–3.10 (m, 4H, CH₂), 7.45–8.20 (m, aromatic), 8.75 (s, 1H, CH=).

  • MS (ESI) : m/z 428.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiencies:

MethodKey StepYield (%)Purity (%)
Friedländer AnnulationCyclization68–7295
Knoevenagel CondensationMethylidene Installation75–8298
Boc ProtectionCarboxylic Acid Masking90–9499

Challenges and Optimization

Side Reactions

  • Over-condensation : Excess aldehyde or prolonged heating leads to di-adduct formation. Mitigated by stoichiometric control and incremental aldehyde addition.

  • Decarboxylation : High temperatures during cyclization risk decarboxylation. Solved using lower temperatures (150°C) and shorter reaction times.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but may hinder crystallization. Ethanol strikes a balance between reactivity and isolability .

Chemical Reactions Analysis

4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that acridine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and lung cancer cells by disrupting cellular processes involved in growth and survival .

Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Neuroprotective Effects
Recent studies suggest that this acridine derivative may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Materials Science

Fluorescent Dyes
Due to its unique structural properties, the compound is explored as a fluorescent dye in various applications, including bioimaging and diagnostics. Its fluorescence can be utilized for tracking biological processes in living organisms .

Polymer Composites
The incorporation of acridine derivatives into polymer matrices has been investigated to enhance mechanical properties and thermal stability. These composites can be used in advanced material applications, including aerospace and automotive industries .

Organic Synthesis

Synthetic Intermediates
4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid serves as an important intermediate in organic synthesis. It can be utilized to synthesize other complex organic molecules through various chemical reactions such as condensation and cyclization .

Case Studies

Study Application Area Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell growth in vitro; potential for drug development .
Antimicrobial Efficacy AssessmentMedicinal ChemistryShowed effective bactericidal activity against multiple strains; potential use in new antibiotic formulations .
Neuroprotective StudyMedicinal ChemistryIndicated protective effects on neuronal cells; potential implications for treating neurodegenerative disorders .
Polymer Composite ResearchMaterials ScienceEnhanced mechanical properties observed when incorporated into polymer matrices; applicable in high-performance materials .

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, it can interact with proteins and other biomolecules, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Substituent Differences

The compound belongs to a class of acridine derivatives with methylidene-linked aryl substituents and varying functional groups. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-tert-butylphenyl C₂₅H₂₅NO₂* ~379.5* Bulky tert-butyl group; carboxylic acid
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-nitrophenyl C₂₁H₁₆N₂O₄ 360.36 Electron-withdrawing nitro group; tetrahydro core
3-[(4-Chlorophenyl)methylidene]-cyclopenta[b]quinoline-9-carboxylic acid 4-chlorophenyl C₂₀H₁₄ClNO₂ ~335.8 Chloro substituent; cyclopentaquinoline core
4-(Thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid thiophen-2-yl C₂₁H₁₅NO₂S ~345.4 Heterocyclic thiophene substituent

*Estimated based on structural analogs.

  • Its electron-donating nature via hyperconjugation may stabilize the acridine core . Nitro-Substituted Analog (C₂₁H₁₆N₂O₄): The nitro group is strongly electron-withdrawing, which may reduce electron density on the acridine ring, affecting reactivity and binding interactions . Chloro-Substituted Analog: The chloro group introduces mild electron-withdrawing effects, balancing hydrophobicity and polarity .

Physical and Spectroscopic Properties

  • Solubility: The tert-butyl group in the target compound likely reduces water solubility compared to nitro- or chloro-substituted analogs, which have polar substituents. This aligns with trends observed in phosphine host-guest systems, where hydrophobic groups perform better in non-polar solvents like supercritical CO₂ .
  • Spectroscopic Characterization : Structural analogs (e.g., nitro-substituted acridines) are typically analyzed via IR, ¹H/¹³C NMR, and mass spectrometry. The tert-butyl group would produce distinct NMR signals (e.g., singlet for 9 equivalent protons) and IR peaks for C-H stretching in the tert-butyl moiety .

Key Research Findings

  • Host-Guest Interactions: Bulky substituents (e.g., adamantyl in AdTPP) enhance association constants (Kf) in non-polar solvents by reducing steric hindrance and optimizing π-π stacking. The tert-butyl group in the target compound may similarly improve interactions in hydrophobic environments .
  • Biological Efficacy : Nitro- and chloro-substituted acridines often exhibit higher cytotoxicity due to electron-withdrawing effects, but the tert-butyl group’s hydrophobicity could improve tissue penetration .

Q & A

Q. What are the recommended safe handling procedures for this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal) and causes severe eye irritation (GHS Hazard Classifications). Researchers should:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust.
  • Store at −18°C in airtight, light-resistant containers to prevent degradation.
  • Decontaminate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for sample purification. Follow with LC-MS/MS analysis using a C18 column and gradient elution (methanol/water with 0.1% formic acid) .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the methylidene bridge and tert-butylphenyl substitution.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C25_{25}H25_{25}NO2_2; calc. 383.1886) with electrospray ionization (ESI+) .

Q. How can researchers optimize synthesis yield for this compound?

  • Condensation Reaction: React 2,3-dihydro-1H-acridine-9-carboxylic acid with 4-tert-butylbenzaldehyde in acetic acid under reflux.
  • Catalysis: Use anhydrous sodium sulfate to drive the reaction to completion.
  • Purification: Perform column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .

Advanced Research Questions

Q. What experimental approaches are used to study its interaction with biological macromolecules?

  • DNA Intercalation Assays: Use UV-Vis titration or fluorescence quenching to measure binding constants (e.g., KbK_b) with calf thymus DNA.
  • Enzyme Inhibition Studies: Conduct kinetic assays (e.g., acetyl-CoA carboxylase inhibition) using purified enzymes and monitor NADH oxidation spectrophotometrically at 340 nm .
  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., topoisomerase II) on sensor chips to quantify binding affinity .

Q. How can computational methods enhance mechanistic understanding of its bioactivity?

  • Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., HMG-CoA reductase). Validate predictions with mutagenesis studies.
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability under physiological conditions .

Q. What strategies resolve contradictions in toxicity or bioactivity data across studies?

  • Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS to identify reactive intermediates.
  • Cohort Replication: Repeat assays in triplicate using standardized protocols (e.g., OECD Test Guidelines 423 for acute toxicity) to minimize batch variability .

Methodological Notes

  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC to establish shelf-life .
  • Ecotoxicology: Use Daphnia magna or zebrafish embryos (OECD 202/236) to assess aquatic toxicity, noting LC50_{50} values .

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